molecular formula C17H20N2O2 B2674664 2-Methylquinolin-8-yl azepane-1-carboxylate CAS No. 539805-57-7

2-Methylquinolin-8-yl azepane-1-carboxylate

Cat. No. B2674664
CAS RN: 539805-57-7
M. Wt: 284.359
InChI Key: YQADQLFFOWMEOV-UHFFFAOYSA-N
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Description

“2-Methylquinolin-8-yl azepane-1-carboxylate” is a chemical compound that belongs to the family of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds that have a wide array of interesting biological activities . The molecular formula of this compound is C16H18N2O2 .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in many research studies . For instance, a hydrazide derivative containing a quinoline moiety, namely 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been synthesized . The synthesis involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

    Opioid Analgesics: The compound’s structure resembles certain opioid analgesics, making it interesting for pain management research . Investigating its binding affinity to opioid receptors could lead to the development of new analgesic agents.

Organic Synthesis

The synthesis of non-fused N-aryl azepanes remains challenging. However, 2-Methylquinolin-8-yl azepane-1-carboxylate offers a practical route. Key points include:

    DFT Insights: Density functional theory (DFT) calculations shed light on the unusual exclusive [5 + 2] annulation process, providing mechanistic details .

properties

IUPAC Name

(2-methylquinolin-8-yl) azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-9-10-14-7-6-8-15(16(14)18-13)21-17(20)19-11-4-2-3-5-12-19/h6-10H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADQLFFOWMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)N3CCCCCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-8-yl azepane-1-carboxylate

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